2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
Description
2-Methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride (CAS: 2173099-17-5) is a pyrimidine derivative with a molecular formula of C₁₆H₂₂ClN₅ and a molecular weight of 319.84 g/mol . It features a pyrimidine core substituted with a piperidin-3-yl group at position 6, a methyl group at position 2, and a 4-methylpyridin-2-ylamine moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in kinase inhibition studies due to structural similarities to known kinase inhibitors .
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13;/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSZLDGMAPRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride is a compound that has gained attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with piperidine and pyridine moieties. Its chemical formula is , with a molecular weight of approximately 263.81 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential inhibitory effects on certain kinases which are crucial in cancer progression and inflammatory responses.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, the inhibition of Polo-like kinase 4 (PLK4), which is implicated in centriole biogenesis and cancer cell proliferation, has been highlighted in related studies . The inhibition of PLK4 can lead to cell cycle arrest in cancer cells, making it a promising target for cancer therapy.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through modulation of cytokine production and immune cell activity. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine signaling plays a pivotal role.
Study 1: Inhibition of Kinase Activity
A study involving similar pyrimidine derivatives demonstrated potent inhibition against JAK kinases, which are critical in various hematological malignancies . The IC50 values reported for these inhibitors ranged from nanomolar to low micromolar concentrations, indicating strong biological activity.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | JAK1 | 50 |
| Compound B | JAK2 | 100 |
| Compound C | PLK4 | 25 |
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines showed that compounds structurally related to this compound induced significant apoptosis at concentrations as low as 10 µM. These findings suggest that the compound may serve as a lead structure for further development into anticancer agents.
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences and similarities with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-Methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine HCl | C₁₆H₂₂ClN₅ | 319.84 | Piperidin-3-yl, 4-methylpyridin-2-yl | 2173099-17-5 |
| 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride | C₁₁H₁₁ClIN₄ | 392.59 | 3-Iodoanilino, NH₂ at position 6 | Not provided |
| 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl | C₁₂H₂₀ClN₅OS | 317.84 | Ethoxy, methylthio, piperidin-3-yl | Not provided |
| 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine HCl | C₉H₁₄Cl₂N₄ | 249.14 | Chloro at position 6, piperidin-3-yl | 1185307-01-0 |
| 6-(4-Methylpiperidin-1-yl)pyridin-3-amine HCl | C₁₁H₁₈ClN₃ | 227.73 | 4-Methylpiperidin-1-yl, NH₂ at position 3 | 1431964-35-0 |
Key Observations :
- Substituent Diversity: The target compound’s 4-methylpyridin-2-yl group distinguishes it from analogs like 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, which has a bulkier 3-iodoanilino group that may hinder membrane permeability .
- Piperidine Variations : Piperidin-3-yl substitution is common in kinase-targeted molecules, whereas 6-(4-methylpiperidin-1-yl)pyridin-3-amine HCl uses a methylpiperidine attached to pyridine, altering binding affinity .
Pharmacological and Physicochemical Properties
Key Findings :
- The iodo substituent in ’s compound may enable radiolabeling for imaging applications, whereas the target compound’s methylpyridinyl group is optimized for receptor binding .
- Hydrogen bonding: Both the target compound and 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride form layers via H-bonds with chloride ions, enhancing crystallinity .
Preparation Methods
Suzuki Coupling for Pyrimidine Functionalization
- The 2,4-dichloropyrimidine undergoes a Suzuki coupling with 4-methylpyridin-2-yl boronic acid under palladium catalysis.
- Typical solvents include toluene or dichloromethane.
- Reaction conditions: heating at approximately 100 °C for 12–20 hours until completion.
- This step selectively installs the 4-methylpyridin-2-yl group at the 4-position of the pyrimidine ring with high regioselectivity and yield (~80% isolated) without forming bis-adducts or regioisomers.
Guanidine Formation and Pyrimidine Ring Construction
- Guanidination of amino-substituted benzonitriles or benzoates is achieved using bis-Boc-protected guanyl pyrazole reagents.
- Boc (tert-butyloxycarbonyl) protecting groups are employed to improve solubility and prevent premature amine reactions.
- Deprotection of Boc groups is carried out using trifluoroacetic acid (TFA), yielding free guanidines for subsequent cyclization.
Curtius Rearrangement for Carbamate Formation
- A one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and a solvent mixture of toluene and t-butanol is used to convert acid intermediates to carbamates.
- This rearrangement forms isocyanate intermediates that are hydrolyzed to amines or carbamates.
- The method provides good yields (~60%) and product purity, although phosphorous salt impurities from DPPA can be a concern.
Salt Formation
- The free base of the compound is converted to its hydrochloride salt to enhance solubility and stability.
- This is typically done by treatment with hydrochloric acid in an appropriate solvent.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved handling and bioavailability.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, 4-methylpyridin-2-yl boronic acid | Toluene, dichloromethane | 100 °C, 12–20 h, >90% conversion |
| Nucleophilic Substitution | Piperidin-3-yl amine, base (KOtBu, NaOEt) | tert-butanol, MeOH, EtOH | Avoids transesterification, moderate temp |
| Guanidine Formation | Bis-Boc-guanyl pyrazole, TFA for deprotection | - | Boc protects amines, TFA removes Boc |
| Curtius Rearrangement | DPPA, triethylamine, toluene/t-butanol (1:1) | Toluene/t-butanol | One-pot, yields carbamates, watch impurities |
| Hydrochloride Salt Formation | HCl | Suitable solvent | Improves solubility and stability |
Research Findings and Optimization Notes
- Use of peptide coupling reagents like T3P, EDC, and HBTU can activate acids for azide formation, facilitating rearrangements.
- Solvent choice critically affects reaction outcomes, with tert-butanol preferred to prevent side reactions during ester transformations.
- Protecting groups such as Boc improve intermediate solubility and selectivity in multi-step syntheses.
- One-pot Curtius rearrangement is efficient but requires purification to remove phosphorous salts.
- The hydrochloride salt form exhibits better solubility and handling properties, making it suitable for pharmaceutical development.
Q & A
Q. Optimization Tips :
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). For example, a 2³ factorial design can reduce trial runs while assessing interactions between variables .
- Monitor purity via HPLC (≥98% recommended) and confirm structure with NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Basic: What safety protocols are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H315, H319 hazards) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Advanced: How can computational modeling accelerate reaction design for derivatives?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for functional group modifications .
- Machine Learning (ML) : Train models on existing pyridine/pyrimidine reaction datasets to predict regioselectivity or side products .
- Example Workflow :
- Generate 3D conformers with Gaussian 12.
- Simulate reaction intermediates using ICReDD’s hybrid computational-experimental framework .
- Validate predictions with small-scale experiments.
Advanced: How to resolve contradictions in solubility data across studies?
Answer:
Contradictions often arise from:
- Solvent polarity variation : Test solubility in standardized solvents (e.g., DMSO, PBS pH 7.4) .
- Salt vs. free base : Compare hydrochloride salt solubility (e.g., in water) with the neutral form (e.g., in chloroform) .
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- Functional Group Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or phosphonate esters to enhance bioavailability .
- In Silico Screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
Advanced: How to address discrepancies in biological assay results?
Answer:
- Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Error Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
